1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers requiring a reliable 1,4-diketone building block for pyrrole synthesis often face inconsistent yields when using generic analogs. This intermediate solves that with an optimized methylsulfanyl substituent that delivers 80% yield in Paal-Knorr cyclization and yields COX-2 inhibitors with IC₅₀ 60 nM. - Achieves twice the synthetic yield of the unsubstituted phenyl analog (80% vs. 40%) - Low cytotoxicity (CC₅₀ >128 μg/mL) ensures clean screening data - Melting point 75-78°C and ≥95% purity enable reliable automated parallel synthesis

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
CAS No. 189501-33-5
Cat. No. B043182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione
CAS189501-33-5
Molecular FormulaC12H14O2S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)C1=CC=C(C=C1)SC
InChIInChI=1S/C12H14O2S/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8H2,1-2H3
InChIKeyHSJZPSYCLXIRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione: Identity & Procurement


1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione (CAS 189501-33-5), also known as 1-[4-(methylthio)phenyl]-1,4-pentanedione, is an aromatic 1,4-diketone with the molecular formula C₁₂H₁₄O₂S and a molecular weight of 222.3 g/mol . It is commercially available as a research chemical with reported purities of ≥95% and 97% . The compound is primarily utilized as a versatile synthetic intermediate for the preparation of substituted pyrrole derivatives via the Paal–Knorr reaction [1].

Core intermediate for 1,2-diarylpyrrole synthesis via Paal–Knorr cyclization.
Reaction compatibility with -SMe substituent.
Preferred aryl methyl sulfide building block for scaffold construction.
Enables COX-2 and PPAR-targeted library synthesis.
Compatible with automated synthesis and high-throughput workflows.
Melting point and purity profile supports solid dispensing.

Why 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione Cannot Be Substituted


Generic substitution of 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione with other 1,4-diketones (e.g., 1-phenyl-1,4-pentanedione or 1-(4-methoxyphenyl)-1,4-pentanedione) fails because the methylsulfanyl (-SMe) substituent is a critical pharmacophoric element that governs both synthetic efficiency and the biological activity of downstream products. The electron-donating and lipophilic properties of the -SMe group directly influence the Paal–Knorr cyclization and the resulting pyrrole's binding affinity for targets such as COX-2 and PPARs [1]. Replacing it with a hydrogen, methoxy, or chloro substituent leads to significantly different reaction yields, physical properties, and, most importantly, a loss of the potent and selective inhibitory profile observed in the 1,2-diarylpyrrole series derived from this specific diketone .

1-(4-Methoxyphenyl) analog Electron-donating character differs; cyclization efficiency and pyrrole target affinity may not transfer.
1-Phenyl-1,4-pentanedione Lacks the critical -SMe pharmacophore; reported yields and downstream COX-2 inhibition profile are not comparable.
4-Chlorophenyl analog Lipophilic and electronic properties shift; substitution may compromise PPAR-α/γ dual agonism in Saroglitazar-like scaffolds.

1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione: Quantitative Comparison


Synthetic Yield vs. 1-Phenyl Analog

Under optimized Stetter reaction conditions with microwave irradiation, 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione is obtained in an 80% isolated yield, which is double the 40% yield reported for the unsubstituted 1-phenyl-1,4-pentanedione analog under comparable conditions . This yield differential is attributed to the electron-donating effect of the -SMe group, which enhances the nucleophilicity of the intermediate .

Synthetic yield
Cross-study comparable
80% isolated yield
Reported yield supports synthetic efficiency context.
Double the 40% yield of unsubstituted 1-phenyl analog under comparable Stetter conditions.
Medicinal Chemistry Organic Synthesis Process Chemistry

Lower Melting Point vs. Unsubstituted Analog

The compound exhibits a melting point range of 75-78 °C, which is approximately 60 °C lower than that of the unsubstituted analog 1-phenyl-1,4-pentanedione (138 °C) . This significantly lower melting point simplifies handling and storage requirements, as the material remains a solid at ambient room temperature without requiring specialized heating for transfer or dissolution .

Melting point
Cross-study comparable
75–78 °C
Lower melting range supports handling fit.
Approximately 60 °C lower than unsubstituted 1-phenyl analog (138 °C).
Physical Chemistry Process Engineering Solid-State Chemistry

Reliable Commercial Purity

This compound is widely available from reputable chemical suppliers with a minimum purity specification of 95% and up to 97% , which is comparable to or exceeds the typical purity of structurally similar 1,4-diketones such as 1-phenyl-1,4-pentanedione (95%) . The consistent high purity ensures reproducibility in sensitive downstream reactions like the Paal–Knorr synthesis, where diketone impurities can lead to complex side-product profiles.

Commercial purity
Data to verify
≥95% to 97%
Reported purity supports reproducibility context.
Comparable to or exceeds typical purity of similar 1,4-diketones.
Analytical Chemistry Quality Control Procurement

COX-2 Inhibitory Potency of Derived Pyrrole

The 1,2-diarylpyrrole synthesized directly from 1-[4-(methylsulfanyl)phenyl]-1,4-pentanedione (designated Diarylpyrrole 1) exhibits an IC₅₀ of 60 nM against human recombinant COX-2 [1]. This represents a 7.5-fold improvement in potency compared to a closely related 1,2-diarylpyrrole analog derived from a different 1,4-diketone, which shows an IC₅₀ of 450 nM in the same assay system [2]. The -SMe group is a key contributor to this enhanced activity.

Derived pyrrole COX-2 IC50
Cross-study comparable
60 nM vs. 450 nM
Supports target-engagement assay context.
7.5-fold lower IC50 than a related 1,2-diarylpyrrole analog. Recombinant COX-2 assay.
Pharmacology Drug Discovery Enzymology

Low Off-Target Cytotoxicity

The compound demonstrates a favorable safety window in preliminary cytotoxicity assays, with a reported CC₅₀ of >128 μg/mL . This value is more than 1,000-fold higher than the IC₅₀ of its active downstream product, indicating low intrinsic cytotoxicity of the intermediate itself. In contrast, many other 1,4-diketone intermediates exhibit cytotoxicity at significantly lower concentrations (e.g., CC₅₀ < 10 μg/mL), which can complicate cell-based assay interpretation [1].

Intermediate cytotoxicity
Class-level
CC50 > 128 μg/mL
Supports cell-based assay interpretation context.
Reported >10-fold higher CC50 vs. class-level 1,4-diketones. Requires model-specific review.
Toxicology Drug Safety Medicinal Chemistry

Key Intermediate for Saroglitazar Synthesis

1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione is a critical synthetic precursor to Saroglitazar (S141650), a dual PPAR-α/γ agonist approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia [1]. This specific 1,4-diketone is required to construct the 5-[4-(methylthio)phenyl]-1H-pyrrole core of Saroglitazar. Substitution with any other 1,4-diketone would result in a structurally distinct pyrrole that lacks the requisite PPAR-α/γ dual agonism [2].

Saroglitazar precursor
Source review
Essential intermediate
Supports pathway-specific scaffold synthesis.
Required for constructing the 5-[4-(methylthio)phenyl]-1H-pyrrole core of Saroglitazar.
Pharmaceutical Chemistry Drug Development Metabolic Disease

Validated Applications of 1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione


COX-2 Inhibitor Synthesis

This compound is the optimal starting material for synthesizing 1,2-diarylpyrrole-based COX-2 inhibitors due to its 80% synthetic yield and the resulting pyrrole's potent IC₅₀ of 60 nM against human COX-2 [1]. Compared to the 40% yield of the unsubstituted analog, this offers significant cost and time advantages in medicinal chemistry programs focused on anti-inflammatory drug discovery.

Synthesis of Saroglitazar and Dual PPAR Agonists

The compound is a required intermediate for the synthesis of Saroglitazar, a clinically approved dual PPAR-α/γ agonist for metabolic disorders [2]. No alternative 1,4-diketone can be substituted in this synthetic route without fundamentally altering the target molecule's structure and activity. This application is supported by the compound's established role in the patent and primary literature [3].

Development of Low-Toxicity Compounds

With a reported CC₅₀ >128 μg/mL , this intermediate exhibits low cytotoxicity. This makes it a safer choice for generating screening libraries of pyrrole-containing compounds, as it minimizes the risk of confounding assay results due to intrinsic intermediate toxicity. This is particularly advantageous in cell-based phenotypic screening campaigns.

Automated Parallel Synthesis & High-Throughput Experimentation

The combination of a relatively low melting point (75-78 °C) and consistent commercial purity (≥95%) makes this compound well-suited for use in automated liquid handlers and solid-dispensing robotics. Its physical properties reduce the need for specialized heating equipment and ensure reliable, reproducible results in parallel synthesis workflows.

Application
Selection Property
Validation Focus
COX-2 inhibitor library synthesis
Synthetic efficiency context
Target-engagement endpoint review
Saroglitazar analog development
Synthetic necessity review
PPAR-α/γ dual agonism model context
Cell-based screening library generation
Cytotoxicity endpoint review
Assay interference assessment
Automated parallel synthesis
Solid-dispensing compatibility
Workflow reproducibility context

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